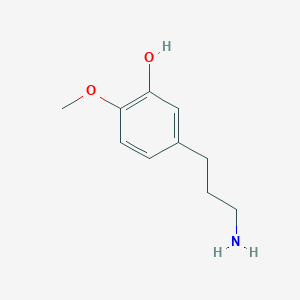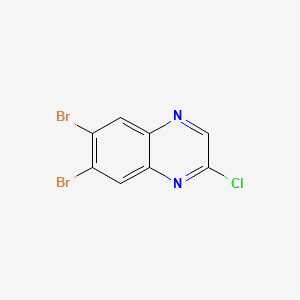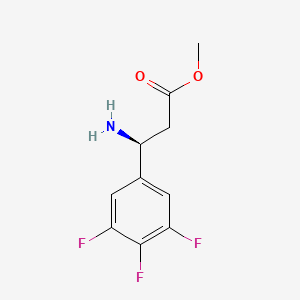
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to an amine group and a difluoromethoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 4-(difluoromethoxy)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted phenylcyclopropan-1-amines.
Applications De Recherche Scientifique
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of the difluoromethoxy group.
1-(4-Methoxyphenyl)cyclopropan-1-amine: Similar structure but with a methoxy group instead of the difluoromethoxy group.
Uniqueness: 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)14-8-3-1-7(2-4-8)10(13)5-6-10/h1-4,9H,5-6,13H2 |
Clé InChI |
SKGCVNGTTQXVFI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


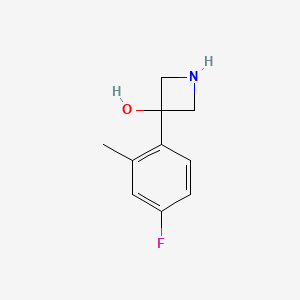

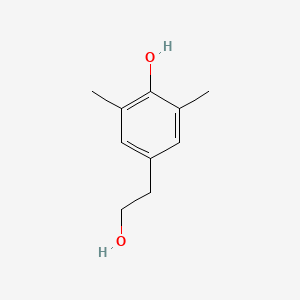
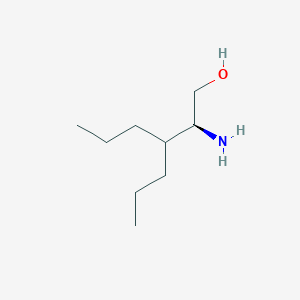
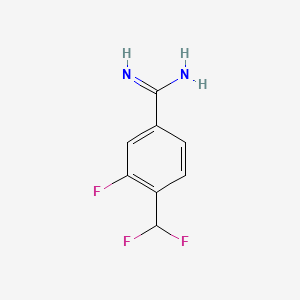

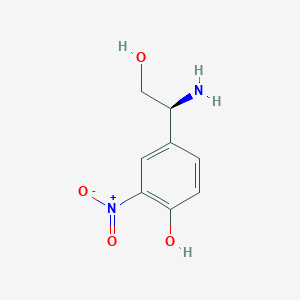
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)
